molecular formula C14H17NO B2968521 N-(1-phenylcyclopentyl)prop-2-enamide CAS No. 2411260-01-8

N-(1-phenylcyclopentyl)prop-2-enamide

Cat. No. B2968521
CAS RN: 2411260-01-8
M. Wt: 215.296
InChI Key: PHMKJOVMXWTKBB-UHFFFAOYSA-N
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Description

Acrylfentanyl is a synthetic opioid that belongs to the fentanyl analog family. Its IUPAC name is N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide with CAS number 82003-75-6 . It has gained attention due to its presence as a “research chemical” sold on the Internet.


Molecular Structure Analysis

The molecular formula of acrylfentanyl is C~9~H~15~N~3~O~3~ , with an average mass of 213.234 Da and a monoisotopic mass of 213.111343 Da . Its structure consists of a phenyl group, a piperidine ring, and an acryloyl moiety.


Chemical Reactions Analysis

Acrylfentanyl is an acryloyl analogue of fentanyl. It poses a serious risk of fatal intoxication, similar to other synthetic fentanyls like acetylfentanyl . Its chemical behavior likely involves interactions with opioid receptors in the central nervous system.

Mechanism of Action

As an opioid, acrylfentanyl likely binds to μ-opioid receptors, leading to analgesia, sedation, and respiratory depression. Its potency and pharmacological effects are comparable to fentanyl, making it highly dangerous .

properties

IUPAC Name

N-(1-phenylcyclopentyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-13(16)15-14(10-6-7-11-14)12-8-4-3-5-9-12/h2-5,8-9H,1,6-7,10-11H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMKJOVMXWTKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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